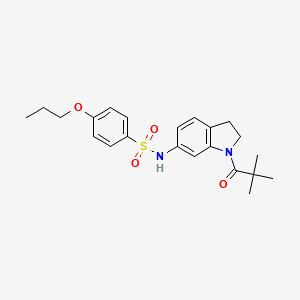
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Overview
Description
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, also known as EPM-706, is a small molecule compound with potential anti-cancer properties. It belongs to the family of sulfonamide-based inhibitors and has been studied for its therapeutic potential in various types of cancer.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor hypoxia (low oxygen levels). 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. It also inhibits the activity of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is involved in tumor hypoxia and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one limitation of using 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide in lab experiments is its potential toxicity to normal cells, which can limit its clinical use.
Future Directions
There are several potential future directions for research on 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide. One area of research is to further investigate its mechanism of action and identify other key enzymes and signaling pathways that it targets. Another area of research is to explore its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy as a therapeutic agent for cancer treatment.
Scientific Research Applications
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-6-28-19-10-7-15(2)13-20(19)29(26,27)23-17-9-8-16-11-12-24(18(16)14-17)21(25)22(3,4)5/h7-10,13-14,23H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJBMDBIGKSZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-bromophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3205856.png)
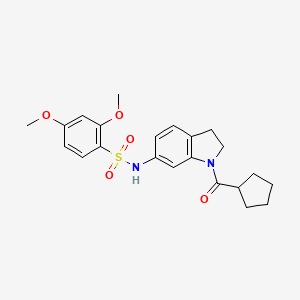

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)

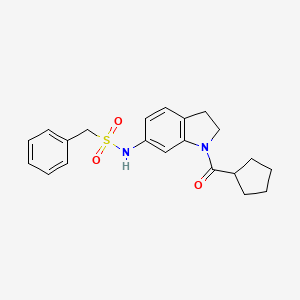
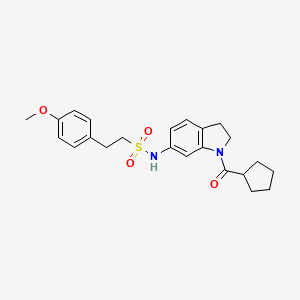
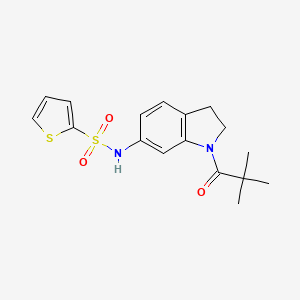
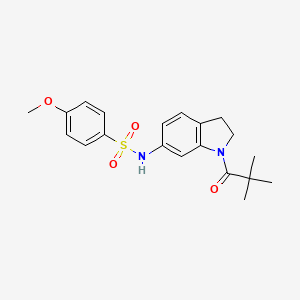
![bromo-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}methanesulfonamide](/img/structure/B3205921.png)

